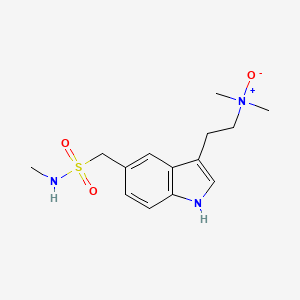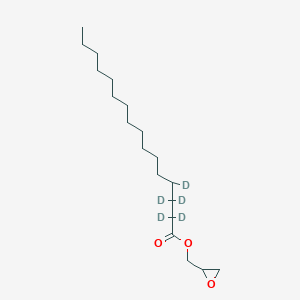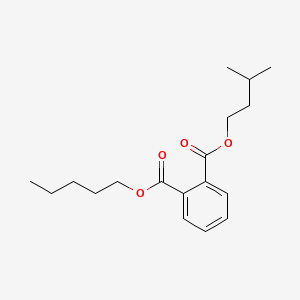
Isopentyl pentyl phthalate
Descripción general
Descripción
Isopentyl pentyl phthalate is a clear, colorless oil . It is used as a plasticizer and has shown clear fetotoxicity, embryolethality, and teratogenicity .
Molecular Structure Analysis
The molecular formula of Isopentyl pentyl phthalate is C18H26O4 . The IUPAC name is 2- O - (3-methylbutyl) 1- O -pentyl benzene-1,2-dicarboxylate . The molecular weight is 306.4 g/mol .
Physical And Chemical Properties Analysis
Isopentyl pentyl phthalate is a colorless to pale yellow liquid with a fragrance-like odor . It has a relatively low boiling point and melting point, and it is an organic solvent . It is soluble in alcohols, ethers, and benzene, but insoluble in water .
Aplicaciones Científicas De Investigación
Toxicity Studies
Isopentyl pentyl phthalate has been used in toxicity studies, particularly focusing on aquatic environments and organisms . For example, a study evaluated the toxic effects of di-iso-pentyl-phthalate (DiPeP) at environmentally relevant concentrations in Danio rerio (zebrafish) after subchronic exposure for 14 days .
Antioxidant System Research
This compound has been found to alter the antioxidant system in various organs of zebrafish, such as the liver, intestine, brain, and gills . This makes it a useful substance in studying the effects of environmental pollutants on the antioxidant system of aquatic organisms .
DNA Damage Research
Isopentyl pentyl phthalate has been used in research related to DNA damage. In one study, DNA damage was identified in the gills of zebrafish exposed to 125 μg/L of this compound .
Environmental Health Studies
The compound is used in environmental health studies due to its widespread use and potential risk to the health of aquatic environments and organisms . It’s a challenge for industry versus environmental health .
Reproductive Toxicity Studies
Isopentyl pentyl phthalate has been identified as a Substance of Very High Concern (SVHC) due to its classification as toxic for reproduction . It’s used in studies investigating the effects of such substances on fertility and unborn children .
Analytical Chemistry
Isopentyl pentyl phthalate is used as a reference material in analytical chemistry, particularly in ion chromatography (IC), a technique used for the separation and quantification of anions and cations in aqueous samples .
Flavor and Fragrance Ingredient
In the chemical industry, Isopentyl pentyl phthalate is mainly used as an ingredient in flavors and fragrances .
Plastic and Rubber Industry
Isopentyl pentyl phthalate is used as a plasticizer in the plastic and rubber industry, enhancing the flexibility of the products . It’s also used as a solvent in coatings and inks .
Safety And Hazards
Direcciones Futuras
While specific future directions for Isopentyl pentyl phthalate are not mentioned in the literature, the broader field of phthalate research is rapidly expanding. There is a growing interest in understanding the impacts of phthalates on human health, particularly reproductive health . Future work will likely focus on further elucidating the mechanisms of phthalate toxicity and finding safer alternatives for use in consumer products.
Propiedades
IUPAC Name |
2-O-(3-methylbutyl) 1-O-pentyl benzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O4/c1-4-5-8-12-21-17(19)15-9-6-7-10-16(15)18(20)22-13-11-14(2)3/h6-7,9-10,14H,4-5,8,11-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCXWUHMDAJQKBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)C1=CC=CC=C1C(=O)OCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isopentyl pentyl phthalate | |
CAS RN |
776297-69-9 | |
| Record name | 1-(3-Methylbutyl) 2-pentyl 1,2-benzenedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=776297-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | n-pentyl-isopentylphthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




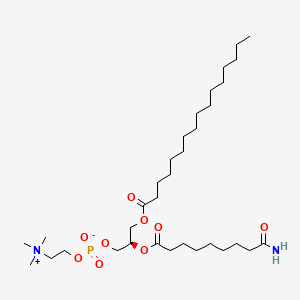
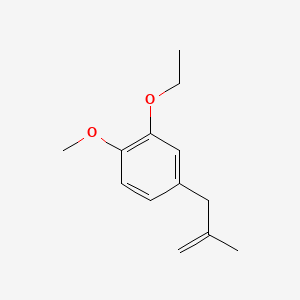
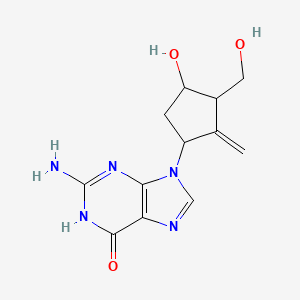
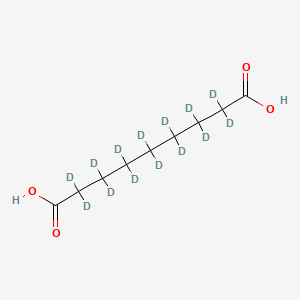

![2-[2-(2-Butoxyethoxy)ethoxy]tetrahydropyran-d9](/img/structure/B585299.png)
